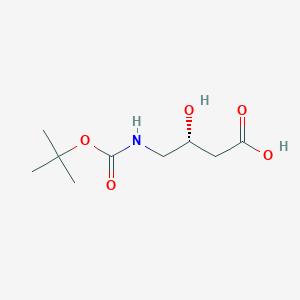

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Description

Properties

IUPAC Name |

(3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOIOCDCZQUCM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515994 | |

| Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120021-39-8 | |

| Record name | (3R)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid , a chiral amino acid derivative, serves as a critical building block in the synthesis of a wide array of pharmacologically significant molecules. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid moiety, make it a versatile intermediate in medicinal chemistry and peptide synthesis. This guide provides an in-depth overview of its chemical, physical, and biological properties, alongside detailed experimental protocols.

Core Properties

This compound is a white to yellow solid at room temperature.[1] Key identifiers and physical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 120021-39-8[2][3] |

| Molecular Formula | C9H17NO5[2][3] |

| Molecular Weight | 219.24 g/mol [2] |

| Physical Form | White to Yellow Solid[1] |

| Storage Temperature | 2-8°C[4] |

| Physical Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); Poorly soluble in water. |

Chemical Synthesis and Reactivity

The synthesis of enantiomerically pure this compound is a key challenge, often involving multi-step pathways with careful stereochemical control. Common synthetic strategies include direct amination of 3-hydroxybutanoic acid and the resolution of racemic mixtures.[2]

The reactivity of this compound is largely dictated by its three functional groups:

-

Boc-protected Amine: The tert-butoxycarbonyl group provides stability during many chemical transformations and can be readily removed under acidic conditions to reveal the primary amine for further functionalization, such as peptide bond formation.[2]

-

Hydroxyl Group: The secondary alcohol can participate in various reactions, including esterification and oxidation, allowing for further molecular diversification.

-

Carboxylic Acid: This group can be activated for amide bond formation or reduced to the corresponding alcohol.

Applications in Research and Drug Development

This chiral building block is instrumental in the synthesis of a variety of therapeutic agents and research compounds.

-

Peptide Synthesis: Its defined stereochemistry is crucial for creating peptides and peptidomimetics with specific biological activities.[2]

-

Chiral Scaffolds: The inherent chirality of the molecule makes it a valuable starting material for the synthesis of complex chiral scaffolds used in asymmetric catalysis and as templates for drug discovery.[2]

-

Bioactive Molecules: It has been utilized as a precursor in the synthesis of HIV-protease inhibitors and other bioactive compounds.[2]

Biological Significance

While direct biological studies on this compound are limited, its structural similarity to gamma-aminobutyric acid (GABA) suggests potential activity as a neurotransmitter modulator.[2] Compounds with similar structures have also exhibited antioxidant properties.[2] Further research is needed to fully elucidate its pharmacological profile.

Safety and Handling

General Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area to avoid inhalation of any dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis and purification of this compound are not consistently reported in publicly available literature. Researchers should refer to specialized synthetic chemistry journals and patents for specific methodologies.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the preparation of a protected amino acid like this compound, followed by its use in peptide synthesis.

Caption: Generalized workflow for the synthesis of the title compound and its subsequent use in dipeptide synthesis.

References

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly referred to as Boc-(R)-GABOB, is a chiral carboxylic acid and a valuable building block in medicinal chemistry and drug development. Its structure, incorporating a hydroxyl group and a protected amine, makes it a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the γ-aminobutyric acid (GABA) system. This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing its spectroscopic properties, a plausible synthetic route, and its potential biological significance.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₇NO₅ and a molecular weight of approximately 219.24 g/mol .[1] The molecule features a four-carbon butanoic acid backbone with a hydroxyl group at the C3 position and a tert-butoxycarbonyl (Boc) protected amine at the C4 position. The stereochemistry at the C3 chiral center is designated as (R).

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.24 g/mol [1] |

| Appearance | White to off-white powder or crystals |

| Chirality | (R)-configuration at C3 |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ (Boc group) | ~1.4 | Singlet |

| -CH₂-COOH (C2 protons) | ~2.4 - 2.6 | Doublet of doublets |

| -CH(OH)- (C3 proton) | ~4.0 - 4.2 | Multiplet |

| -CH₂-NHBoc (C4 protons) | ~3.1 - 3.3 | Multiplet |

| -NH- (Amide proton) | ~5.0 - 5.5 | Broad singlet/Triplet |

| -OH (Hydroxyl proton) | Variable | Broad singlet |

| -COOH (Carboxylic acid proton) | > 10 | Broad singlet |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(CH₃)₃ (Boc group) | ~28 |

| -C(CH₃)₃ (Boc quaternary carbon) | ~80 |

| -CH₂-COOH (C2) | ~40-45 |

| -CH(OH)- (C3) | ~65-70 |

| -CH₂-NHBoc (C4) | ~45-50 |

| C=O (Boc carbonyl) | ~156 |

| C=O (Carboxylic acid) | ~175-180 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | ~3350 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Carboxylic acid) | ~1710 |

| C=O stretch (Urethane) | ~1690 |

| O-H bend | ~1410 |

| C-N stretch | ~1250 |

| C-O stretch | ~1170 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 220. The fragmentation pattern would likely involve the loss of the Boc group (100 amu) and other characteristic fragments.

| Ion | Expected m/z |

| [M+H]⁺ | 220 |

| [M-Boc+H]⁺ | 120 |

| [M-H₂O+H]⁺ | 202 |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound involves the Boc protection of the commercially available (R)-4-amino-3-hydroxybutyric acid (also known as (R)-GABOB).

Materials:

-

(R)-4-amino-3-hydroxybutyric acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve (R)-4-amino-3-hydroxybutyric acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is typically effective.

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Biological Context and Signaling Pathway

(R)-4-amino-3-hydroxybutyric acid ((R)-GABOB), the parent compound of the title molecule, is known to be a modulator of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutics. The Boc-protected derivative serves as a key intermediate in the synthesis of more complex GABOB analogs for drug discovery.

The binding of a GABA agonist, such as GABOB, to GABA receptors (GABA-A or GABA-B) on a postsynaptic neuron leads to a cascade of events that ultimately results in neuronal inhibition.

Caption: GABAergic Synaptic Transmission Pathway

Experimental Workflow

The overall process for the synthesis and structural confirmation of this compound can be summarized in the following workflow.

References

An In-depth Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical identifiers, physical properties, a detailed synthesis protocol, and its applications in drug discovery and development.

Chemical Identifiers and Physical Properties

This compound, also known as (R)-Boc-GABOB, is a derivative of γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the mammalian central nervous system. The introduction of a hydroxyl group and the Boc protecting group makes it a versatile intermediate for the stereoselective synthesis of various compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 120021-39-8 |

| Molecular Formula | C9H17NO5 |

| IUPAC Name | (3R)-4-[((tert-butoxy)carbonyl)amino]-3-hydroxybutanoic acid |

| Synonyms | (R)-Boc-GABOB, N-Boc-(R)-GABOB |

| InChI | InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 |

| InChIKey | PEZOIOCDCZQUCM-ZCFIWIBFSA-N |

| SMILES | CC(C)(C)OC(=O)NC--INVALID-LINK--CC(=O)O |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 219.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available for the title compound. The unprotected (S)-isomer melts at 207-212 °C, and the racemic unprotected form melts at 223 °C with decomposition. |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); poorly soluble in water. |

| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |

Synthesis of this compound

A common and efficient method for the enantioselective synthesis of this compound utilizes L-malic acid as a readily available chiral starting material. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from L-Malic Acid

This synthesis involves the formation of a cyclic carbamate intermediate, followed by an Arndt-Eistert homologation and subsequent protection and hydrolysis steps.

Materials:

-

L-Malic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine

-

Toluene

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium bicarbonate

-

Tetrahydrofuran (THF)

-

Water

-

Oxalyl chloride

-

Diazomethane (or trimethylsilyldiazomethane)

-

Silver benzoate

-

Methanol

-

Hydrochloric acid

-

Dowex 50W-X8 resin

Procedure:

-

Esterification of L-Malic Acid: L-malic acid is first protected as its 1-benzyl ester. This can be achieved by reacting L-malic acid with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid.

-

Formation of Oxazolidin-2-one: The resulting benzyl ester is then treated with diphenylphosphoryl azide (DPPA) and triethylamine in refluxing toluene to form the corresponding oxazolidin-2-one.

-

Hydrogenolysis of Benzyl Ester: The benzyl protecting group is removed by catalytic hydrogenolysis using 10% Pd/C and hydrogen gas to yield the carboxylic acid.

-

Boc Protection: The nitrogen of the oxazolidin-2-one is protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate in a THF/water mixture.

-

Arndt-Eistert Homologation:

-

The carboxylic acid is converted to its acid chloride using oxalyl chloride.

-

The acid chloride is then reacted with diazomethane to form a diazoketone.

-

The diazoketone undergoes a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in methanol to yield the corresponding methyl ester, which is the homologated product.

-

-

Hydrolysis: The methyl ester is hydrolyzed under acidic conditions (e.g., using hydrochloric acid) to afford the final product, this compound.

-

Purification: The final compound is purified by ion-exchange chromatography.

Synthesis Workflow

Caption: Synthetic pathway from L-Malic Acid.

Applications in Drug Development

This compound is a crucial chiral building block in the pharmaceutical industry due to its structural similarity to GABA and the presence of multiple functional groups that allow for diverse chemical modifications.

-

GABA Analogues: Its structural resemblance to GABA makes it a valuable precursor for the synthesis of GABA analogues with potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and neuropathic pain. The stereochemistry at the C3 position is often critical for biological activity.

-

Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide sequences to create peptidomimetics. These modified peptides can exhibit improved stability, bioavailability, and receptor-binding affinity compared to their natural counterparts.

-

Chiral Ligands and Catalysts: The defined stereochemistry of this compound makes it a useful starting material for the synthesis of chiral ligands used in asymmetric catalysis, a key technology in modern drug synthesis.

Logical Relationship in Drug Discovery

Caption: Role in drug discovery pathways.

Conclusion

This compound is a synthetically versatile and commercially valuable chiral intermediate. Its well-defined stereochemistry and multiple functional groups make it an essential tool for medicinal chemists and process development scientists. The synthetic route from L-malic acid provides a reliable and scalable method for its production, enabling its widespread use in the development of novel therapeutics. This guide provides the foundational technical information required for its effective utilization in a research and development setting.

Synthesis of Boc-GABOB: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathways for N-tert-butoxycarbonyl-γ-amino-β-hydroxybutyric acid (Boc-GABOB), a valuable building block in medicinal chemistry and drug development. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate its preparation in a laboratory setting.

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB) is a naturally occurring analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The introduction of a hydroxyl group at the β-position allows for further chemical modification and can influence the molecule's biological activity and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the primary amine of GABOB, enabling selective reactions at other functional groups, particularly the carboxylic acid and hydroxyl moieties. This guide focuses on the chemical synthesis of Boc-GABOB, a key intermediate for the development of novel therapeutics.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of Boc-GABOB involves the direct N-acylation of γ-amino-β-hydroxybutyric acid (GABOB) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This approach is favored for its simplicity, mild reaction conditions, and generally high yields.

A logical workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of Boc-GABOB.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of Boc-GABOB, based on established methods for the Boc protection of amino acids.

N-Boc Protection of GABOB

This protocol details the reaction of GABOB with di-tert-butyl dicarbonate to yield Boc-GABOB.

Materials:

-

γ-Amino-β-hydroxybutyric acid (GABOB)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane and Water (1:1 mixture) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve γ-amino-β-hydroxybutyric acid (GABOB) (1.0 equivalent) in a suitable solvent system. A common choice is a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate. Alternatively, THF can be used with triethylamine (1.1-1.5 equivalents) as the base.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Acidification: After completion of the reaction, cool the mixture to 0 °C and carefully acidify to a pH of 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-GABOB.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure Boc-GABOB.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Boc-protected amino acids, which can be considered indicative for the synthesis of Boc-GABOB. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | GABOB | - |

| Reagent | Di-tert-butyl dicarbonate | - |

| Base | Sodium Bicarbonate / Triethylamine | - |

| Solvent | Dioxane/Water or THF | - |

| Reaction Time | 12-24 hours | General Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Typical Yield | 85-95% | Inferred from similar reactions |

| Purity | >95% after purification | Inferred from similar reactions |

Synthesis Pathway Diagram

The chemical transformation from GABOB to Boc-GABOB is illustrated in the following diagram.

Caption: Reaction scheme for the Boc protection of GABOB.

Conclusion

The synthesis of Boc-GABOB is a straightforward and efficient process that relies on well-established methodologies for the Boc protection of amino acids. The protocol provided in this guide offers a reliable starting point for the preparation of this important synthetic intermediate. Researchers and drug development professionals can utilize this information to access Boc-GABOB for their synthetic campaigns, enabling the exploration of novel GABOB-containing compounds with potential therapeutic applications. Further optimization of reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements.

An In-depth Technical Guide to the Mechanism of Action of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid and its analogs are chiral building blocks with significant potential in medicinal chemistry. As protected derivatives of γ-aminobutyric acid (GABA) analogs, their primary mechanism of action is contingent on the biological activity of the deprotected core structures. This guide delineates the mechanism of action of the parent compound, (R)-4-amino-3-hydroxybutanoic acid (GABOB), a known modulator of the GABAergic system, and explores the anticipated activities of its analogs. It provides a comprehensive overview of their interactions with GABA receptors and transporters, the associated signaling pathways, and detailed experimental protocols for their evaluation.

Introduction to the GABAergic System and GABOB Analogs

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS).[1] GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysfunction is implicated in various neurological and psychiatric disorders.[1] GABA exerts its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1]

This compound is a protected form of (R)-4-amino-3-hydroxybutanoic acid (also known as GABOB), an endogenous GABA analog.[2] The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions to yield the free amine.[3] Therefore, the biological activity of Boc-GABOB and its analogs is primarily attributed to the corresponding deprotected compounds, which can modulate the GABAergic system. These compounds are valuable tools in the development of novel therapeutics targeting the GABA system.[3]

Mechanism of Action of (R)-4-amino-3-hydroxybutanoic acid (GABOB)

The deprotected form of the title compound, GABOB, exhibits a multi-faceted mechanism of action within the GABAergic system. It interacts with multiple components of GABAergic neurotransmission, including GABA receptors and transporters.

Interaction with GABA Receptors

GABOB is a modulator of both ionotropic (GABA-A and GABA-C) and metabotropic (GABA-B) receptors.[4]

-

GABA-A Receptors: These are ligand-gated chloride ion channels that mediate fast synaptic inhibition.[5] GABOB binds to GABA-A receptors, contributing to their activation and subsequent neuronal hyperpolarization.[4]

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[5] GABOB is a potent agonist at GABA-B receptors.[4] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels.[6]

-

GABA-C Receptors: Also ligand-gated chloride channels, GABA-C receptors are primarily found in the retina. GABOB acts as an agonist at GABA-C receptors.[4]

Inhibition of GABA Uptake

GABOB can also inhibit the reuptake of GABA from the synaptic cleft by targeting GABA transporters (GATs).[4] By blocking these transporters, GABOB prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

Quantitative Analysis of GABOB Activity

The following table summarizes the reported quantitative data for the interaction of (R)-4-amino-3-hydroxybutanoic acid with key targets in the GABAergic system.

| Target | Assay Type | Parameter | Value (µM) | Reference |

| GABA-A Receptor | Radioligand Binding | IC50 | 1 | [4] |

| GABA-B Receptor | Radioligand Binding | IC50 | 0.35 | [4] |

| GABA-C Receptor | Patch-clamp on Xenopus oocytes | EC50 | 19 | [4] |

| GABA Uptake | Rat brain synaptosomes | IC50 | 67 | [4] |

Signaling Pathways

The interaction of GABOB and its active analogs with GABA-A and GABA-B receptors triggers distinct downstream signaling cascades.

Caption: GABA-A Receptor Signaling Pathway.

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of this compound analogs.

Radioligand Binding Assay for GABA-A and GABA-B Receptors

This protocol provides a general framework for determining the binding affinity of test compounds to GABA receptors.

Caption: Radioligand Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the crude synaptic membrane fraction.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]muscimol for GABA-A or [3H]GABA in the presence of isoguvacine to block GABA-A sites for GABA-B), and a range of concentrations of the test analog.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Patch-Clamp Electrophysiology on Recombinant Receptors

This technique allows for the functional characterization of the interaction of analogs with GABA receptors expressed in a heterologous system.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or Xenopus oocytes) and transfect with the cDNAs encoding the subunits of the desired GABA receptor (e.g., GABA-C).

-

Electrophysiological Recording: After 24-48 hours, perform whole-cell patch-clamp recordings from the transfected cells.

-

Compound Application: Apply GABA or the test analog at various concentrations to the cell using a perfusion system.

-

Data Acquisition: Record the induced transmembrane currents at a holding potential appropriate for the ion channel being studied (e.g., -60 mV for chloride currents).

-

Data Analysis: Construct dose-response curves and calculate the EC50 value (the concentration that elicits a half-maximal response) for each compound.

GABA Uptake Assay in Synaptosomes

This assay measures the ability of analogs to inhibit the reuptake of GABA into nerve terminals.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain tissue by differential centrifugation.

-

Uptake Reaction: Pre-incubate the synaptosomes with the test analog at various concentrations.

-

Initiate Uptake: Initiate GABA uptake by adding [3H]GABA.

-

Terminate Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Scintillation Counting: Measure the amount of [3H]GABA taken up by the synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.

Conclusion

This compound and its analogs represent a promising class of compounds for the modulation of the GABAergic system. Their mechanism of action, realized upon deprotection to the corresponding free amines, involves a multi-target engagement of GABA-A, GABA-B, and GABA-C receptors, as well as GABA transporters. The quantitative data for the parent compound, GABOB, highlights its potent activity. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of novel analogs, facilitating the development of next-generation therapeutics for a range of neurological and psychiatric disorders. The provided diagrams and structured data serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABAA receptor agonist - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 120021-39-8 [smolecule.com]

- 4. caymanchem.com [caymanchem.com]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of N-Boc-γ-amino-β-hydroxybutyric Acid (Boc-GABOB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-γ-amino-β-hydroxybutyric acid (Boc-GABOB), a key derivative of the neurotransmitter γ-aminobutyric acid (GABA). While the initial synthesis of Boc-GABOB is not documented as a singular discovery, its development is an extension of the broader use of the tert-butyloxycarbonyl (Boc) protecting group in organic chemistry, particularly in peptide synthesis.[1][2] This guide details the synthesis, properties, and applications of Boc-protected GABA derivatives, including GABOB, offering in-depth experimental protocols and insights into their biological significance.

Core Concepts of Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, especially in solid-phase peptide synthesis (SPPS).[1] Its popularity is due to its stability under a wide range of reaction conditions and its easy removal under mild acidic conditions, which preserves the integrity of the growing peptide chain.[1][3] The Boc group is introduced by treating an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] This reversible protection is fundamental for the stepwise synthesis of complex peptides and other molecules containing amine functionalities.

Synthesis of Boc-Protected GABA Derivatives

The synthesis of Boc-GABOB follows the general principles of Boc protection of amino acids. While a specific protocol for Boc-GABOB is not explicitly detailed in the provided literature, a general procedure for the synthesis of N-Boc-γ-aminobutyric acid (Boc-GABA-OH) can be adapted.[1]

General Synthetic Workflow:

The following diagram illustrates the general workflow for the Boc protection of an amino acid like GABA or GABOB.

Caption: General workflow for the synthesis of Boc-protected amino acids.

Experimental Protocols

This protocol is adapted from a standard procedure for the Boc protection of GABA.[1]

Materials:

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate in a round-bottom flask.[1]

-

Cool the solution to 0 °C in an ice bath.[1]

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[1]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.[1]

-

Extract the aqueous layer three times with ethyl acetate.[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.[1]

This protocol outlines a single coupling cycle in a Boc-based SPPS workflow.[1]

Materials:

-

Resin-bound peptide with a free amino group

-

Boc-GABA-OH

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N'-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.[1]

-

Coupling: a. In a separate vessel, dissolve Boc-GABA-OH (4 eq), HBTU (3.9 eq), and DIEA (6 eq) in DMF.[1] b. Add the activated amino acid solution to the resin.[1] c. Agitate the mixture for 1-2 hours at room temperature.[1] d. Wash the resin thoroughly with DMF and DCM.[1]

-

Boc Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 30 minutes.[1] b. Wash the resin with DCM.[1]

-

Neutralization: a. Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM.[1] b. Wash the resin with DCM and DMF to prepare for the next coupling cycle.[1]

Caption: Workflow for a single coupling cycle in Boc-based SPPS.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for Boc-GABA-OH.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₇NO₄ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| CAS Number | 57294-38-9 | [2][4] |

| Appearance | White powder | [2] |

| Melting Point | 55-57 °C | [4] |

| Boiling Point | 78-82 °C at 0.2 mmHg | [4] |

| Assay | ≥97% | [4] |

| Solubility | Soluble in organic solvents (DMF, DCM, methanol), insoluble in water | [5] |

| SMILES String | CC(C)(C)OC(=O)NCCCC(O)=O | [4] |

| InChI Key | HIDJWBGOQFTDLU-UHFFFAOYSA-N | [4] |

Biological Context: The GABA Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the central nervous system.[6][7] Its signaling is crucial for regulating neuronal excitability.[6][8] GABOB, or γ-amino-β-hydroxybutyric acid, is an analogue and metabolite of GABA and may also function as a neurotransmitter.[] GABA exerts its effects through two main types of receptors: ionotropic GABA_A receptors and metabotropic GABA_B receptors.[6] Boc-GABOB, as a protected form of a GABA analogue, is a valuable tool for synthesizing probes and potential therapeutics that target the GABAergic system.

The GABA_B receptor signaling pathway is particularly relevant for the slow and prolonged inhibitory actions of GABA.[6][8]

Caption: Simplified GABA_B receptor signaling pathway.

Activation of the GABA_B receptor by GABA leads to the dissociation of the associated G protein into its Gαi/o and Gβγ subunits.[6] The Gβγ subunits can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[6] They also inhibit voltage-gated Ca²⁺ channels, which reduces neurotransmitter release.[6] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] Together, these actions result in a slow and sustained inhibition of neuronal activity.[8]

Conclusion

Boc-GABOB and related Boc-protected GABA derivatives are indispensable tools in medicinal chemistry and drug discovery. Their synthesis, facilitated by well-established Boc-protection protocols, allows for their incorporation into peptides and other complex molecules. This enables the development of novel therapeutics targeting the GABAergic system, with potential applications in treating a range of neurological and psychiatric disorders. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

This technical guide provides a comprehensive overview of (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid, a chiral amino acid derivative crucial in medicinal chemistry and peptide synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and structure.

Core Molecular Data

This compound, also known by its IUPAC name (3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a valuable building block in the synthesis of various pharmaceutical compounds.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function allows for controlled reactions in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C9H17NO5 | [1] |

| Molecular Weight | 219.23 g/mol | [1] |

| IUPAC Name | (3R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | N/A |

| CAS Number | 120021-39-8 | [1] |

Physicochemical Properties

| Property | Value (for (S)-(+)-4-Amino-3-hydroxybutyric acid) | Source |

| Melting Point | 207-212 °C | |

| Optical Activity | [α]20/D +20.0°, c = 1.7 in H₂O | |

| Appearance | White to yellow powder or crystals | [2] |

Synthesis and Experimental Protocols

The synthesis of optically pure this compound is a multi-step process that requires careful control of stereochemistry. General synthetic strategies often involve the use of chiral precursors or resolution techniques.

General Synthetic Approaches:

Several synthetic routes have been described in the literature for related compounds, which can be adapted for the synthesis of the title compound. These include:

-

From Chiral Precursors: A common strategy involves starting from a readily available chiral molecule, such as (R)-malic acid or ethyl (R)-4-chloro-3-hydroxybutyrate.[3] These starting materials already possess the desired stereochemistry at the hydroxyl-bearing carbon, which is then elaborated to the final product.

-

Asymmetric Synthesis: Another approach is to create the chiral center during the synthesis using asymmetric reactions, for instance, through catalytic asymmetric dihydroxylation of an appropriate alkene precursor.[3]

Illustrative Experimental Protocol for a Related Compound:

While a detailed, step-by-step protocol for the synthesis of this compound is not available from the search results, the following protocol for the synthesis of the unprotected S-enantiomer, S-4-Amino-3-hydroxybutyric Acid (S-GABOB), illustrates the key chemical transformations that could be involved.[4] This protocol starts from a dibromoester and proceeds via an azide intermediate. A similar strategy could potentially be adapted, with the introduction of the Boc-protecting group at an appropriate stage.

Disclaimer: The following protocol is for the synthesis of a related compound and should be treated as an illustrative example only.

Synthesis of S-4-Amino-3-hydroxybutyric Acid (S-GABOB)[4]

-

Azide Formation: The starting bromoester is reacted with sodium azide in a suitable solvent like dimethylformamide to introduce the azide group, which serves as a precursor to the amine.

-

Hydrogenation: The azide is then reduced to the corresponding aminoester. This is typically achieved through catalytic hydrogenation using a platinum catalyst in an acidic solution.

-

Hydrolysis and Purification: The resulting aminoester is hydrolyzed to the final amino acid. The crude product is then purified using an ion-exchange resin column (e.g., Amberlite IR-120). The product is eluted from the column with aqueous ammonia, and subsequent evaporation of the solvent yields the purified S-GABOB.

Molecular Structure

The structure of this compound features a four-carbon butanoic acid backbone with a hydroxyl group at the C3 position and a Boc-protected amino group at the C4 position. The stereochemistry at the C3 carbon is 'R'.

Caption: Chemical structure of this compound.

References

A Comprehensive Technical Guide to (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic Acid: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, a chiral amino acid derivative crucial in peptide synthesis and medicinal chemistry. The document details its chemical and physical properties, comprehensive safety and handling procedures, and key experimental protocols for its application in research and development.

Chemical and Physical Properties

This compound, also known as (R)-Boc-HABA, is characterized by the molecular formula C9H17NO5 and a molecular weight of approximately 219.24 g/mol .[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, a hydroxyl group, and a carboxylic acid, making it a valuable building block in synthetic organic chemistry.[1]

| Property | Value | Source |

| Molecular Formula | C9H17NO5 | Smolecule |

| Molecular Weight | ~219.24 g/mol | Smolecule |

| Appearance | White to Yellow Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

| Purity | ≥97% | Various Suppliers |

Safety and Handling

Hazard Identification

Based on available data for the compound and structurally similar molecules, the primary hazards are:

| Hazard Statement | GHS Classification | Description |

| H301 | Acute Toxicity, Oral (Category 3) | Toxic if swallowed. |

| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |

| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |

| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation. |

Pictograms:

Signal Word: Danger

Precautionary Measures and First Aid

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety procedures. Ensure good ventilation of the work station. Avoid contact with skin and eyes.[3]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4] Store at 2-8°C for long-term stability.

Experimental Protocols and Applications

This compound is a valuable chiral building block, primarily utilized in solid-phase peptide synthesis (SPPS) and investigated for its potential biological activities, including neurotransmitter modulation.

Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group allows for the controlled, stepwise addition of this amino acid derivative to a growing peptide chain. The following is a generalized workflow for incorporating (R)-Boc-HABA into a peptide sequence.

Methodology:

-

Resin Preparation: The synthesis begins with a solid support resin, to which the first amino acid of the desired peptide is attached.

-

Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a strong acid, typically trifluoroacetic acid (TFA).[5]

-

Neutralization: The resin is neutralized with a base to prepare the free amino group for the coupling reaction.

-

Coupling: A solution of this compound, along with an activating agent, is added to the resin to form a new peptide bond.

-

Washing: The resin is washed to remove any unreacted reagents and byproducts.

-

Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Purification: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the final product is purified, typically using high-performance liquid chromatography (HPLC).

Potential Biological Activity: GABA Receptor Interaction

Structurally similar compounds to this compound have shown activity at gamma-aminobutyric acid (GABA) receptors, suggesting potential applications in neuropharmacology.[1] Investigating this interaction would involve a receptor binding assay.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from a standard procedure for assessing ligand binding to GABA-A receptors.[2][6]

1. Membrane Preparation:

- Homogenize rat brain tissue in a sucrose buffer.

- Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.

- Resuspend the final membrane pellet in a binding buffer and store at -70°C.

2. Binding Assay:

- Thaw the prepared membranes and wash them with the binding buffer.

- In a multi-well plate, add the membrane preparation to each well.

- For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

- Add the radiolabeled ligand (e.g., [3H]muscimol) to all wells.[6]

- To test the affinity of this compound, add varying concentrations of the compound to a series of wells.

- Incubate the plate to allow for binding to occur.

- Terminate the reaction by rapid filtration and washing to separate bound from unbound radioligand.

- Quantify the radioactivity of the filters using liquid scintillation spectrometry.

3. Data Analysis:

- Calculate specific binding by subtracting the non-specific binding from the total binding.

- Analyze the data to determine the binding affinity (Ki or IC50) of the test compound for the GABA-A receptor.

Conclusion

This compound is a versatile chemical entity with significant applications in peptide synthesis and potential for neuropharmacological research. Adherence to strict safety and handling protocols is paramount to mitigate the risks associated with its use. The experimental procedures outlined in this guide provide a framework for its effective utilization in a research and development setting.

References

The Biological Frontier of Boc-Protected Gamma-Amino Acids: A Technical Guide for Drug Discovery

For Immediate Release

A comprehensive technical guide detailing the biological activities of Boc-protected gamma-amino acids has been released, offering critical insights for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the multifaceted roles these compounds play, extending beyond their traditional use as synthetic intermediates to encompass direct pharmacological effects and prodrug potential. The guide emphasizes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability and ease of removal under mild acidic conditions.[1][2] While often viewed as a temporary shield for the amine functionality in gamma-amino acids (γ-amino acids) to prevent unwanted side reactions during synthesis, emerging research reveals that the Boc group can significantly influence the biological profile of these molecules.[1][3] The incorporation of γ-amino acids themselves into peptide structures is a known strategy to induce specific conformations and enhance metabolic stability, making them valuable tools in medicinal chemistry.[1]

This guide consolidates current knowledge on the direct biological activities of Boc-protected γ-amino acids and their derivatives, with a focus on antimicrobial properties, enzyme inhibition, and their potential as prodrugs to enhance therapeutic delivery.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of various Boc-protected amino acid derivatives, providing a clear comparison of their efficacy in different biological assays.

Table 1: Antimicrobial Activity of Boc-Protected Dipeptides

| Compound | Target Organism | Assay Type | Efficacy (MIC₉₀) | Reference |

| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative bacteria | Minimum Inhibitory Concentration | 230 - 400 µg/mL | [4] |

| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | Minimum Inhibitory Concentration | 230 - 400 µg/mL | [4] |

Table 2: Antifungal and Antibacterial Activity of Boc-Protected Dipeptides

| Compound | Target Organism | Assay Type | Inhibition Zone Diameter (at 1000 ppm) | Reference |

| BOC-PhePro-OMe | Aspergillus fumigatus | Kirby-Bauer Disc Diffusion | 11 mm | |

| BOC-PhePro-OMe | E. coli | Kirby-Bauer Disc Diffusion | 8 mm | |

| BOC-PhePro-OMe | Salmonella typhimurium | Kirby-Bauer Disc Diffusion | 10 mm | |

| BOC-PheTyr-OMe | Pencillium chrysogenum | Kirby-Bauer Disc Diffusion | 8 mm |

Table 3: Enzyme Inhibitory Activity of Boc-Protected L-Isoleucine Derivatives

| Compound | Target Enzyme | Assay Type | Efficacy (IC₅₀) | Reference |

| PPC80 | Pancreatic Lipase | In vitro enzyme inhibition | 475.30 ± 8.25 µM | [5] |

| PPC82 | Pancreatic Lipase | In vitro enzyme inhibition | 167.00 ± 6.25 µM | [5] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of gamma-amino acids are often mediated through their interaction with specific signaling pathways, most notably the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide array of therapeutics.[1][] The introduction of a Boc protecting group can alter the lipophilicity and steric bulk of a γ-amino acid, potentially influencing its interaction with GABA receptors or other cellular targets.

The GABAergic Synapse

The diagram below illustrates the key components and processes at a GABAergic synapse, a primary site of action for many neurologically active compounds.

Amino Acid Sensing and mTOR Pathway

Amino acids are known to regulate cell growth and autophagy through the mTORC1 signaling pathway. This process involves a complex sensing mechanism at the lysosome. While direct modulation of this pathway by Boc-protected gamma-amino acids is an area for further research, the fundamental role of amino acids in this pathway is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of Boc-Protected Gamma-Amino Acids

A general and efficient method for the synthesis of Boc-protected γ-amino acids involves the reaction of the γ-amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

Workflow for Synthesis and Purification

Materials:

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the γ-amino acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude Boc-protected γ-amino acid.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Luria Bertani (LB) agar plates

-

Sterile cotton swabs

-

Sterile filter paper discs

-

Solution of Boc-protected compound in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and spread it evenly onto the surface of an LB agar plate using a sterile cotton swab.

-

Impregnate sterile filter paper discs with a known concentration of the Boc-protected compound solution.

-

Place the discs onto the inoculated agar plate. Include positive and negative control discs.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

-

Cells in culture

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing solution (e.g., SDS-HCl)

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[4]

-

Add the test compound (Boc-protected γ-amino acid derivative) at various concentrations to the wells.

-

Incubate the plate for the desired period of exposure (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add 10 µL of the MTT stock solution to each well.[4]

-

Incubate at 37°C for 4 hours.[4]

-

Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[4]

-

Incubate at 37°C for another 4 hours.[4]

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.[9]

Radioligand Binding Assay for GABA-A Receptors

This assay is used to determine the binding affinity of a compound to the GABA-A receptor.

Materials:

-

Rat brain membranes (as a source of GABA-A receptors)

-

Radioligand (e.g., [³H]GABA or [³H]Muscimol)

-

Boc-protected γ-amino acid derivative (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled GABA (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.[10]

-

In a series of tubes, add the membrane preparation (50-100 µg of protein).[11]

-

Add varying concentrations of the Boc-protected γ-amino acid derivative.

-

Add a fixed concentration of the radioligand (e.g., 5 nM [³H]muscimol).[10]

-

For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled GABA (e.g., 10 mM).[10]

-

Incubate at 4°C for 45 minutes.[10]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

Conclusion

The strategic use of the Boc protecting group on gamma-amino acids presents a promising avenue for the development of novel therapeutic agents. This guide provides a foundational resource for researchers, summarizing the known biological activities, presenting key quantitative data, and offering detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows serve to clarify complex biological and chemical processes. Further investigation into the direct interactions of Boc-protected gamma-amino acids with a broader range of biological targets is warranted and will undoubtedly unveil new opportunities in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. atcc.org [atcc.org]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Introduction

(R)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, also known as Boc-(R)-GABOB, is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its molecular formula is C₉H₁₇NO₅, with a molecular weight of approximately 219.24 g/mol .[1] The molecule features a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a key intermediate for the synthesis of various biologically active molecules, including peptide mimics and pharmaceuticals.[1] For instance, it is a synthon used in the production of L-carnitine and the cholesterol-lowering drug atorvastatin.[2] The stereochemistry at the C3 position is crucial for the biological activity of the final products, necessitating stereoselective synthetic methods.[1]

This document provides a detailed protocol for the synthesis of this compound, summarizing various synthetic strategies and presenting a step-by-step experimental procedure.

Synthetic Strategies Overview

Several synthetic routes have been developed to produce enantiomerically pure this compound. The primary challenge lies in controlling the stereochemistry at the chiral center.[1] Key strategies include:

-

Synthesis from Chiral Precursors: This is a common approach, utilizing readily available chiral molecules such as (R)-malic acid, L-ascorbic acid, or (+) tartaric acid as starting materials.[2][3] This method leverages the existing stereocenter of the starting material to build the target molecule.

-

Asymmetric Synthesis: These methods start from achiral materials and introduce chirality through the use of chiral catalysts or reagents. An example includes the asymmetric dihydroxylation of allyl bromide.[2]

-

Resolution of Racemic Mixtures: This involves synthesizing the racemic mixture of 4-amino-3-hydroxybutanoic acid (GABOB) and then separating the (R)- and (S)-enantiomers using chiral resolution techniques.[1]

-

Biocatalytic and Microbial Methods: Enzymes or microorganisms can be used for enantioselective reactions, such as the microbial hydrolysis of diethyl-3-hydroxyglutarate to afford precursors for (R)-GABOB.[3]

The protocol detailed below follows a strategy starting from a commercially available chiral building block derived from natural polymers.

Experimental Workflow

The following diagram illustrates the multi-step synthesis from a chiral precursor, methyl (R)-3-hydroxybutanoate, which can be sourced from the degradation of the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB).[4][5] This workflow involves the conversion of the hydroxyl group to a leaving group, introduction of the amino functionality via an azide intermediate, Boc-protection, and final ester hydrolysis.

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a five-step synthesis starting from Methyl (R)-4-bromo-3-hydroxybutanoate, a derivative of (R)-3-hydroxybutanoic acid.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Methyl (R)-4-bromo-3-hydroxybutanoate | Synthesis Grade | Commercially available | Starting material.[6] |

| Sodium Azide (NaN₃) | Reagent Grade | Sigma-Aldrich, Acros | Toxic, handle with extreme caution. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Reaction solvent. |

| Palladium on Carbon (Pd/C) | 10% catalyst | Sigma-Aldrich | Hydrogenation catalyst. |

| Hydrogen Gas (H₂) | High Purity | Praxair | Use in a proper hydrogenation apparatus. |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent for hydrogenation. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Fluka | Boc-protecting agent. |

| Triethylamine (Et₃N) or DIPEA | Reagent Grade | Sigma-Aldrich | Base for Boc protection. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Solvent for Boc protection. |

| Lithium Hydroxide (LiOH) or NaOH | Reagent Grade | Sigma-Aldrich | For ester hydrolysis. |

| Tetrahydrofuran (THF) | Reagent Grade | Fisher Scientific | Co-solvent for hydrolysis. |

| Hydrochloric Acid (HCl) | 1M solution | Fisher Scientific | For acidification. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Fisher Scientific | Extraction solvent. |

| Sodium Sulfate (Na₂SO₄) or MgSO₄ | Anhydrous | Fisher Scientific | Drying agent. |

Step 1: Synthesis of Methyl (R)-4-azido-3-hydroxybutanoate

-

In a round-bottom flask, dissolve Methyl (R)-4-bromo-3-hydroxybutanoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 1.5 eq) to the solution in portions.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide product, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl (R)-4-amino-3-hydroxybutanoate

-

Dissolve the crude Methyl (R)-4-azido-3-hydroxybutanoate (1.0 eq) in anhydrous methanol in a hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Monitor the reaction until the azide starting material is fully consumed (TLC or IR spectroscopy).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

Step 3: Synthesis of Methyl (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

-

Dissolve the crude Methyl (R)-4-amino-3-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) or N,N-Diisopropylethylamine (DIPEA) to the solution, followed by the dropwise addition of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Boc-protected amino ester.

Step 4: Synthesis of this compound

-

Dissolve the purified Methyl (R)-4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH) and stir the mixture at 0 °C to room temperature for 2-4 hours.

-

Monitor the saponification by TLC until the starting ester is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with cold 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid or viscous oil.

Data and Characterization

The following table summarizes key data for the starting material and the final product. Yields are highly dependent on reaction scale and purification efficiency.

| Compound | Formula | MW ( g/mol ) | Typical Yield (%) | Key Analytical Data |

| Methyl (R)-4-bromo-3-hydroxybutanoate | C₅H₉BrO₃ | 197.03 | - | Specific Rotation [α]²⁰D = +16.1° (c 9, CHCl₃).[6] |

| This compound | C₉H₁₇NO₅ | 219.24 | 70-85% (overall) | ¹H and ¹³C NMR spectra should be consistent with the structure. Mass spectrometry should confirm the molecular weight. |

Logical Relationship Diagram: Role of Protecting Groups

The strategic use of protecting groups is fundamental to this synthesis. The Boc group protects the amine while the methyl ester protects the carboxylic acid, allowing for selective manipulation of other functional groups.

References

Application Notes and Protocols for Research Using Boc-GABOB

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-tert-butyloxycarbonyl-4-amino-3-hydroxybutyric acid (Boc-GABOB) in chemical synthesis and subsequent biological research. Boc-GABOB serves as a crucial protected intermediate for the synthesis of γ-amino-β-hydroxybutyric acid (GABOB) and its derivatives, which are of significant interest in neuroscience and pharmacology.

Chemical Properties of Boc-GABOB

Boc-GABOB is the N-protected form of GABOB, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The tert-butyloxycarbonyl (Boc) protecting group is essential for various chemical manipulations, preventing the amine from participating in unwanted side reactions during synthesis.[1] It can be readily removed under mild acidic conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₅ | Inferred from GABOB and Boc group |

| Molecular Weight | 219.24 g/mol | Inferred from GABOB and Boc group |

| Appearance | White to off-white solid | [1] (by analogy to Boc-GABA-OH) |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | [2] (by analogy to Boc-protected amino acids) |

| Storage | Store at -20°C for long-term stability | [3] (by analogy to Boc-GABA-OH) |

Key Research Applications

Boc-GABOB is primarily used as a building block in organic synthesis to create more complex molecules, including:

-

GABOB Analogues: For studying structure-activity relationships at GABA receptors.

-

Peptide Synthesis: Incorporation of the GABOB moiety into peptides to create novel peptidomimetics with potential therapeutic properties.[1]

-

Precursors for Radioligands: Synthesis of labeled GABOB derivatives for use in receptor binding assays and imaging studies.

Experimental Protocols

Protocol 1: Deprotection of Boc-GABOB to Yield GABOB

This protocol describes the removal of the Boc protecting group to yield the free amino acid, GABOB.

Materials:

-

Boc-GABOB

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

Dissolve Boc-GABOB in DCM in a round bottom flask at a concentration of approximately 0.1 M.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an excess of TFA (typically 5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in water and carefully neutralize with saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent immiscible with water, such as ethyl acetate, to remove any organic impurities.

-

The aqueous layer containing GABOB can then be used as is or lyophilized to obtain the solid product.

Protocol 2: In Vitro GABA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a synthesized GABOB derivative for GABA receptors in brain tissue homogenates.

Materials:

-

Synthesized GABOB derivative

-

Radiolabeled GABA receptor ligand (e.g., [³H]GABA)

-

Unlabeled GABA (for determining non-specific binding)

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh homogenization buffer.

-

Binding Assay: In a series of microcentrifuge tubes, add a constant amount of the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the synthesized GABOB derivative (or unlabeled GABA for the standard curve).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-